![molecular formula C12H15FN2O2 B7474084 N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)

N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

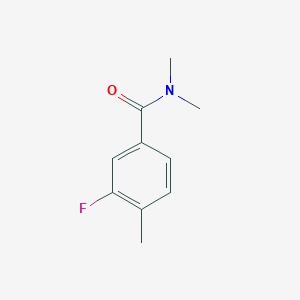

N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide, commonly known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a chemical compound that has revolutionized the field of neuroscience research. DREADDs are genetically engineered receptors that can be selectively activated by a synthetic ligand, clozapine-N-oxide (CNO), which enables researchers to control neuronal activity in vivo with high spatial and temporal precision.

Mécanisme D'action

DREADDs are engineered GPCRs that are selectively activated by N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide, which is a synthetic ligand that does not activate endogenous receptors. Upon binding of N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide, DREADDs activate downstream signaling pathways that modulate neuronal activity. The specific downstream effects of DREADD activation depend on the specific DREADD subtype and the neuronal population expressing it.

Biochemical and Physiological Effects:

DREADD activation has been shown to modulate neuronal activity in vivo, leading to changes in behavior and physiological responses. For example, activation of hM3Dq in the ventral tegmental area (VTA) has been shown to increase dopamine release in the nucleus accumbens, leading to increased locomotor activity and reward-seeking behavior. Activation of hM4Di in the prefrontal cortex (PFC) has been shown to reduce anxiety-like behavior in mice.

Avantages Et Limitations Des Expériences En Laboratoire

DREADDs offer several advantages for neuroscience research, including high spatial and temporal precision, reversible activation, and cell-type specificity. DREADDs also allow for the modulation of neuronal activity in vivo, which is more physiologically relevant than in vitro studies. However, there are also some limitations to DREADD research, including potential off-target effects, the need for genetic modification, and the potential for desensitization and downregulation of DREADDs over time.

Orientations Futures

There are several future directions for DREADD research, including the development of new DREADD subtypes with different activation profiles, the optimization of N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide pharmacokinetics, and the development of non-invasive methods for DREADD delivery. DREADDs also have potential therapeutic applications for neurological and psychiatric disorders, although further research is needed to fully understand their therapeutic potential.

Méthodes De Synthèse

The synthesis of DREADDs involves genetic engineering techniques that modify G protein-coupled receptors (GPCRs) to make them selectively activated by N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide. The first DREADD was developed in 2007 by the Roth lab at UNC Chapel Hill, which involved the mutagenesis of the M3 muscarinic receptor to make it insensitive to endogenous ligands and sensitive to N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide. Since then, several other DREADDs have been developed, including hM4Di, hM3Dq, and hM3D(Gq)i, which have different activation profiles and can be used to modulate different neuronal populations.

Applications De Recherche Scientifique

DREADDs have been widely used in neuroscience research to study the function of specific neural circuits in vivo. They have been used to investigate the role of specific neuronal populations in behaviors such as reward, addiction, anxiety, and social behavior. DREADDs have also been used to investigate the neural mechanisms underlying psychiatric disorders such as depression, schizophrenia, and autism. In addition, DREADDs have been used to develop novel therapeutic approaches for neurological and psychiatric disorders.

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-14(2)11(16)8-15(3)12(17)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVNWRAZLBSRBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN(C)C(=O)C1=CC(=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)

![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)

![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)

![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)

![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)